molecular formula C6H7BrN2OS B1281809 5-Bromo-4-methoxy-2-(methylthio)pyrimidine CAS No. 81560-09-0

5-Bromo-4-methoxy-2-(methylthio)pyrimidine

Cat. No.: B1281809
CAS No.: 81560-09-0
M. Wt: 235.1 g/mol
InChI Key: OZARIZHUDBYVNT-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(methylthio)pyrimidine: is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 g/mol It is a pyrimidine derivative, characterized by the presence of bromine, methoxy, and methylthio groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine typically involves the bromination of 4-methoxy-2-(methylthio)pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets such as enzymes and receptors .

Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of active ingredients for herbicides, fungicides, and other agricultural chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the methoxy and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Properties

IUPAC Name

5-bromo-4-methoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZARIZHUDBYVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511816
Record name 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81560-09-0
Record name 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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